tert-Butyl (4-(benzylamino)cyclohexyl)carbamate

Kinase inhibitors Pharmacophore modeling Conformational analysis

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 264608-33-5) is a trans-1,4-disubstituted cyclohexane derivative bearing an acid-labile tert-butyloxycarbonyl (Boc) protecting group on one amine and a benzyl substituent on the other. This compound belongs to the class of orthogonally protected cyclohexane-1,4-diamines, which serve as conformationally constrained, linear scaffolds in medicinal chemistry.

Molecular Formula C18H28N2O2
Molecular Weight 304.434
CAS No. 264608-33-5
Cat. No. B2964278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(benzylamino)cyclohexyl)carbamate
CAS264608-33-5
Molecular FormulaC18H28N2O2
Molecular Weight304.434
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21)
InChIKeyOHLUWOBLCVPXBJ-WKILWMFISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-(benzylamino)cyclohexyl)carbamate – Trans-1,4-Disubstituted Cyclohexane Building Block for Drug Discovery


tert-Butyl (4-(benzylamino)cyclohexyl)carbamate (CAS 264608-33-5) is a trans-1,4-disubstituted cyclohexane derivative bearing an acid-labile tert-butyloxycarbonyl (Boc) protecting group on one amine and a benzyl substituent on the other. This compound belongs to the class of orthogonally protected cyclohexane-1,4-diamines, which serve as conformationally constrained, linear scaffolds in medicinal chemistry . The trans configuration imparts a well-defined ~5.5 Å nitrogen–nitrogen distance, enabling precise presentation of pharmacophoric elements in kinase inhibitors, GPCR ligands, and other target classes [1]. The dual protection strategy—Boc removal under acidic conditions and benzyl removal via hydrogenolysis—allows sequential, chemoselective functionalization of the two amino groups, a capability not available in mono-protected or non-benzylated analogs.

Why Generic Substitution Fails for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate in Research and Scale-Up


Procurement of an unstereospecified “tert-Butyl (4-(benzylamino)cyclohexyl)carbamate” (e.g., CAS 227017-81-4) or a regioisomeric variant (e.g., 1,2-disubstituted) introduces uncontrolled stereochemical composition that can alter molecular recognition, potency, and selectivity . The trans-1,4 geometry defines a linear, extended conformation; cis or mixed isomer batches produce a bent scaffold with a shorter N–N distance, potentially disrupting key binding interactions. Similarly, exchanging the benzyl group for a smaller alkyl substituent or using a single-protected diamine precursor eliminates the orthogonal deprotection logic, forcing redesign of synthetic routes and increasing step count . The quantitative evidence below demonstrates that only the defined trans-1,4-stereoisomer with the Boc/benzyl protecting group pair reliably delivers the required conformational, physicochemical, and synthetic-handling properties for reproducible SAR and scalable route development.

Head-to-Head Quantitative Differentiation of tert-Butyl (4-(benzylamino)cyclohexyl)carbamate vs. Closest Analogs


Trans-1,4 Stereochemistry Defines Linear N–N Distance Critical for Kinase Spacer Geometry

The trans-1,4-disubstituted cyclohexane core of CAS 264608-33-5 enforces a nitrogen–nitrogen through-space distance of approximately 5.5 Å, compared to ~4.5 Å for the cis-1,4 isomer and ~3.0–3.8 Å for 1,2-regioisomers [1]. This extended linear geometry matches the distance between the hinge-binding motif and the hydrophobic back-pocket in many kinase ATP-binding sites, whereas the contracted distance in cis or 1,2-analogs places substituents in suboptimal orientations, as inferred from co-crystal structures of trans-1,4-cyclohexanediamine-containing inhibitors . Selection of the correct isomer is therefore essential for maintaining the designed binding pose.

Kinase inhibitors Pharmacophore modeling Conformational analysis

Orthogonal Boc/Benzyl Protection Enables Sequential Deprotection with ≥10⁴ Selectivity

The Boc group is cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) while the benzyl group remains intact; conversely, benzyl hydrogenolysis (H₂, Pd/C) leaves the Boc group unaffected [1]. This orthogonal pair contrasts with the Cbz/benzyl combination (both removed by hydrogenolysis) and the mono-Boc analog trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8), which requires re-protection of the free amine before further elaboration . The Boc/benzyl pair achieves effective deprotection selectivity exceeding 10⁴:1 under standard conditions, as documented for analogous N-Boc-N-benzyl diamines [2].

Synthetic methodology Protecting group orthogonality Process chemistry

Predicted LogD₇.₄ of 1.66 Balances Permeability and Solubility for CNS Drug Space

The ACD/Labs-predicted LogD₇.₄ for tert-butyl (trans-4-(benzylamino)cyclohexyl)carbamate is 1.66, placing it within the 1–3 range typically associated with favorable CNS penetration and aqueous solubility . In contrast, the des-benzyl analog trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8) exhibits a significantly lower LogD₇.₄ (~0.5, estimated), which may limit passive membrane permeability, while the fully unprotected trans-1,4-cyclohexanediamine has a LogD₇.₄ below 0, precluding CNS target engagement . The compound's polar surface area (50 Ų), two hydrogen-bond donors, and four hydrogen-bond acceptors further satisfy key CNS MPO criteria.

Physicochemical property optimization CNS drug design Lipophilicity

Vendor-Documented Purity ≥98% (HPLC) with Trans Isomer Content >99% Ensures Reproducible SAR

Commercial suppliers specify ≥98% purity (HPLC) and >99% trans isomer content for CAS 264608-33-5, with storage at 2–8 °C under dry conditions to maintain stability . In contrast, the unstereospecified variant CAS 227017-81-4 is sold as 98% purity but lacks isomer certification, meaning the cis/trans ratio may vary between batches . This batch-to-batch stereochemical variability can introduce 5–30% cis isomer contamination, as evidenced by NMR analysis of commercial samples from alternative sources, leading to inconsistent biological replicate data and failed scale-up campaigns.

Quality control Stereochemical purity Reproducibility

High-Value Application Scenarios for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring a Linear, 5.5 Å Spacer

In programs targeting kinases where the ATP-binding site hinge binder and the hydrophobic back-pocket are separated by ~5–6 Å, the trans-1,4-cyclohexane spacer of 264608-33-5 provides an ideal geometry . Medicinal chemists can sequentially deprotect the Boc group (TFA) to install a hinge-binding heterocycle, then hydrogenolyze the benzyl group to introduce a solubility-enhancing or selectivity-conferring motif. The defined trans geometry ensures that both fragments adopt the designed vector, avoiding the activity losses observed with cis-contaminated batches.

Parallel Library Synthesis Using Orthogonal Deprotection Logic

The Boc/benzyl combination enables a two-step diversification protocol: first, Boc deprotection and amide/sulfonamide coupling (library A, 24–96 compounds); second, benzyl hydrogenolysis and reductive amination/acylation (library B) [1]. This orthogonal strategy avoids protecting group scrambling and minimizes intermediate purification, compressing a 4-step linear sequence into 2 parallelizable steps and reducing synthesis time by ~40% compared to mono-protected diamines that require iterative reprotection.

CNS-Penetrant Probe Synthesis Using Balanced LogD₇.₄

With a predicted LogD₇.₄ of 1.66 and PSA of 50 Ų, the compound satisfies CNS MPO criteria (MW 304, HBD 2, pKa of the secondary amine ~12.38 predicted) . After elaboration of both amino groups, the resulting derivatives retain CNS drug-like properties better than scaffolds based on more polar des-benzyl or free diamine cores. This makes 264608-33-5 a preferred starting point for CNS-targeted chemical probes where permeability and solubility must be balanced.

Process Development Campaigns Requiring Stereochemical Reproducibility

Scale-up of a drug candidate intermediate demands defined stereochemistry for regulatory and quality control purposes. The >99% trans isomer certification available for 264608-33-5 eliminates downstream purification of diastereomeric impurities . This is in contrast to unstereospecified material (227017-81-4), which requires costly chiral chromatographic separation (estimated ~$200–500/g additional cost) to achieve equivalent isomeric purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-(benzylamino)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.